N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-20(17,18)15-7-3-5-9(15)11(16)14-12-13-8-4-2-6-10(8)19-12/h9H,2-7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIFXLIRRRWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentathiazole moiety and a pyrrolidine core, suggest diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 270.32 g/mol. The compound features:
- Cyclopentathiazole Ring : Imparts unique electronic properties and enhances biological interactions.
- Pyrrolidine Core : Known for its role in various pharmacological activities.
- Methylsulfonyl Group : Contributes to solubility and bioavailability.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The presence of thiazole rings in many compounds has been linked to antimicrobial activity. For example, related thiazole derivatives exhibit significant inhibition against various bacterial strains .
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor by binding to active sites of target enzymes involved in critical metabolic pathways. This mechanism is crucial for developing drugs targeting diseases like cancer and infectious diseases .
The proposed mechanisms of action for this compound include:
- Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can promote programmed cell death in malignant cells .
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Studies
- MDM2 Inhibition :
-
Antimicrobial Testing :
- A series of thiazole derivatives were tested against various pathogens, showing promising results against resistant strains of bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopenta-Fused Heterocyclic Analogs
A closely related compound, N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS: 1048663-91-7), replaces the thiazole ring with an isoxazole system and substitutes the methylsulfonyl group with a 4-methoxyphenylsulfonyl moiety. Key differences include:
- Heterocycle electronics : The thiazole’s sulfur atom may enhance hydrogen bonding or π-interactions compared to the oxygen-rich isoxazole.
| Parameter | Target Compound | Cyclopenta[c]isoxazole Analog (CAS: 1048663-91-7) |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃S₂ (hypothetical) | C₁₈H₂₁N₃O₅S |
| Molecular Weight | ~365.45 | 391.4 |
| Key Substituents | Cyclopenta[d]thiazol-2-yl, methylsulfonyl | Cyclopenta[c]isoxazol-3-yl, 4-methoxyphenylsulfonyl |
| Potential Activity | Inferred anti-inflammatory/anticancer | Unknown (structural similarity suggests possible kinase inhibition) |
Benzo-Fused Thiazole Derivatives
Compounds such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43, ) exhibit anti-inflammatory activity comparable to celecoxib but with higher ulcerogenicity. Structural distinctions include:
- Substituent effects : The 4-nitrophenylsulfonyl group in Compound 43 may contribute to oxidative stress and gastrointestinal toxicity, whereas the target compound’s methylsulfonyl group could reduce such risks .
Pyrrolidine Carboxamide-Based Kinase Inhibitors
The patent-derived compound N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide () acts as a CDK7 inhibitor. Comparatively:
- Functional groups: The acrylamide linker in the patent compound enables covalent binding to kinases, while the target’s carboxamide relies on non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
